tert-Butyllithium

Organometallic Chemistry Deprotonation Superbase

tert-Butyllithium (t-BuLi) is the superior choice for deprotonating weak carbon acids like benzene and enabling halogen-lithium exchange where n-BuLi fails. Its pKa of ~53 provides unmatched reactivity for directed ortho-metalation (DoM) and living anionic polymerization, yielding polymers with ultra-narrow PDI and high end-group fidelity. Choose t-BuLi for critical synthesis requiring precise molecular control. Bulk and research-scale packaging available.

Molecular Formula C4H9Li
Molecular Weight 64.1 g/mol
CAS No. 594-19-4
Cat. No. B1211817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyllithium
CAS594-19-4
Synonymsn-BuLi
n-butyllithium
tert-butyllithium
Molecular FormulaC4H9Li
Molecular Weight64.1 g/mol
Structural Identifiers
SMILES[Li+].C[C-](C)C
InChIInChI=1S/C4H9.Li/c1-4(2)3;/h1-3H3;/q-1;+1
InChIKeyUBJFKNSINUCEAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 800 ml / 8 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyllithium (CAS 594-19-4) Overview: Organolithium Superbase Properties and Procurement Considerations


tert-Butyllithium (t-BuLi, (CH₃)₃CLi) is a tertiary organolithium compound belonging to the butyllithium isomer series (n-BuLi, sec-BuLi, tert-BuLi). It is a colorless crystalline solid or pale yellow solution commercially supplied at concentrations of 1.6–3.2 M in hydrocarbon solvents such as pentane or heptane . t-BuLi functions as an extremely strong, non-nucleophilic base capable of deprotonating weak carbon acids (including benzene) and facilitating lithium-halogen exchange reactions [1]. Its sterically bulky tert-butyl group confers distinct aggregation behavior and reactivity compared to its linear and secondary isomers [2].

Why tert-Butyllithium Cannot Be Substituted with Other Butyllithium Isomers: Critical Procurement Differentiators


Direct substitution of tert-butyllithium with n-butyllithium or sec-butyllithium is not chemically equivalent. Although all three are organolithium bases, they differ fundamentally in steric bulk, basicity (pKa), aggregation state, and thermal stability. t-BuLi exhibits a pKa of approximately 53, compared to ≈50 for n-BuLi [1], enabling deprotonation of substrates inaccessible to its linear counterpart. Its tetrameric structure in hydrocarbons (vs. n-BuLi hexamer) alters kinetic profiles in lithiation and polymerization reactions [2]. Furthermore, t-BuLi demonstrates exceptional thermal stability (≤5% decomposition at 100°C over 20 hours) [3], whereas n-BuLi solutions degrade more readily with aging [4]. These non-interchangeable properties directly impact reaction yield, selectivity, and safety in research and industrial workflows.

Quantitative Differentiation of tert-Butyllithium vs. n-Butyllithium and sec-Butyllithium: A Head-to-Head Evidence Guide


Basicity Comparison: t-BuLi vs. n-BuLi (pKa)

tert-Butyllithium exhibits a higher pKa (≈53) than n-butyllithium (≈50), establishing it as the strongest commercially available alkyllithium base [1]. This differential enables deprotonation of weaker carbon acids (e.g., benzene, allylic positions) that n-BuLi cannot efficiently metalate [2].

Organometallic Chemistry Deprotonation Superbase

Thermal Stability: t-BuLi vs. n-BuLi and sec-BuLi

tert-Butyllithium demonstrates significantly greater thermal stability than n-butyllithium and sec-butyllithium. Dixon and co-workers reported that t-BuLi can be heated to 100°C for 20 hours with minimal decomposition [1]. In contrast, n-BuLi solutions in THF exhibit a half-life of only 24 hours at 0°C due to β-elimination decomposition [2].

Reagent Stability Storage Pyrophoric Materials

Polymerization Initiation Efficiency: t-BuLi vs. n-BuLi

In anionic polymerization of styrene and isoprene, tert-butyllithium initiates chain growth several powers of ten faster than n-butyllithium in hydrocarbon solvents [1]. Hsieh reported the initiation efficiency order for dienes as sec-BuLi > tert-BuLi > n-BuLi in cyclohexane [2]. Additionally, t-BuLi-based initiator systems can reduce polymer polydispersity index (PDI) from ~2.2 to ~1.5 compared to n-BuLi systems [3].

Anionic Polymerization Initiation Kinetics Polydispersity

Aggregation State: t-BuLi Tetramer vs. n-BuLi Hexamer

In the solid state and in hydrocarbon solution, tert-butyllithium exists as a Td-symmetric tetramer [(t-BuLi)₄], whereas n-butyllithium forms a hexameric cluster [(n-BuLi)₆] [1]. This structural difference arises from the steric bulk of the tert-butyl group, which prevents the higher aggregation observed for the linear n-butyl chain. The lower aggregation state of t-BuLi facilitates faster dissociation into reactive monomeric species in coordinating solvents [2].

Organolithium Structure Reactivity X-ray Crystallography

Non-Pyrophoric Formulation: t-BuLi in PAO vs. Traditional t-BuLi

A novel non-pyrophoric formulation of tert-butyllithium in poly-α-olefin (PAO) solvent has been developed to mitigate the extreme pyrophoricity of conventional t-BuLi solutions in pentane or heptane . When tested according to EPA SW-846 Method 1050, the PAO-formulated t-BuLi (1.7 M) showed no ignition upon exposure to open air (5 trials, 5 mL each) or upon contact with filter paper, whereas conventional t-BuLi spontaneously ignites under identical conditions . Reactivity in C-H lithiation, SNAr, and halogen exchange was preserved or marginally enhanced compared to pyrophoric variants .

Safety Formulation Bench-Stable Reagents

Optimal Research and Industrial Applications for tert-Butyllithium Based on Comparative Performance Evidence


Deprotonation of Extremely Weak Carbon Acids (Superbase Applications)

Due to its pKa of ≈53 (ΔpKa ~3 higher than n-BuLi) [1], t-BuLi is uniquely capable of metalating substrates like benzene, allylic positions, and certain heterocycles that are unreactive toward n-BuLi or sec-BuLi. This makes it the reagent of choice for directed ortho-metalation (DoM) of challenging arenes and the synthesis of functionalized aromatics via lithiation-electrophile trapping sequences.

Controlled Anionic Polymerization of Vinyl Monomers

t-BuLi enables living anionic polymerization of monomers such as 2-vinylnaphthalene, yielding polymers with very narrow molecular weight distributions (PDI as low as 1.04) [2]. Its initiation rate, several orders of magnitude faster than n-BuLi in hydrocarbon solvents [3], allows precise control over polymer architecture, molecular weight, and end-group functionalization (>95% trimethylsilyl end-capping efficiency) [2].

Halogen-Lithium Exchange in Continuous Flow or Batch Synthesis

t-BuLi is employed for rapid halogen-lithium exchange with aryl and alkyl bromides/iodides to generate organolithium nucleophiles. Its lower nucleophilicity (relative to n-BuLi) minimizes unwanted side reactions, while its high basicity ensures complete exchange. Although continuous flow applications are limited due to extreme pyrophoricity, the new non-pyrophoric PAO formulation may enable safer flow chemistry deployment with preserved reactivity.

Stereospecific Polymerization and Copolymer Synthesis

In combination with bulky aluminum Lewis acids (e.g., bis(2,6-di-tert-butylphenoxy)alkylaluminums), t-BuLi initiates stereospecific anionic polymerization of acrylates and bicyclobutane derivatives, producing highly stereoregular polymers (e.g., >90% trans content for methyl bicyclobutane-1-carboxylate) [4]. This system also enables monomer-selective living copolymerization of t-butyl acrylate and ethyl methacrylate, a selectivity not achievable with n-BuLi-based initiators [5].

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